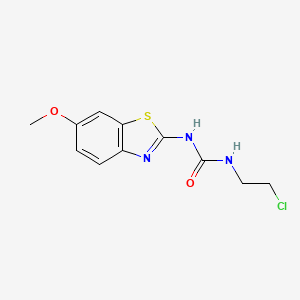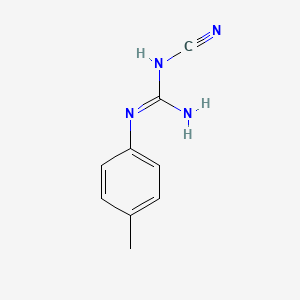
N-Cyano-N'-(4-methylphenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyano-N’-(4-methylphenyl)guanidine is a chemical compound that belongs to the class of guanidines Guanidines are known for their versatile applications in various fields, including pharmaceuticals, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-(4-methylphenyl)guanidine typically involves the reaction of cyanamide with 4-methylphenylamine under controlled conditions. One common method is the one-pot synthesis approach, which involves the use of N-chlorophthalimide, isocyanides, and amines. This method provides a straightforward and efficient route to diverse guanidines, including N-Cyano-N’-(4-methylphenyl)guanidine, with yields up to 81% .
Industrial Production Methods
Industrial production of N-Cyano-N’-(4-methylphenyl)guanidine often involves the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine. This reagent allows for the stepwise displacement of its imidazole groups by amines, providing a convenient and scalable method for producing N-Cyano-N’-(4-methylphenyl)guanidine .
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyano-N’-(4-methylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted guanidines .
Wissenschaftliche Forschungsanwendungen
N-Cyano-N’-(4-methylphenyl)guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, it is used to study enzyme interactions and as a potential inhibitor for certain biological pathways.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-Cyano-N’-(4-methylphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N-Cyano-N’-(4-methylphenyl)guanidine include:
- N-Cyano-N’-(1-methylethyl)guanidine
- N-Cyano-N’-(3-chlorophenyl)guanidine
- N-Cyano-N’-(5-quinolinyl)guanidine
Uniqueness
N-Cyano-N’-(4-methylphenyl)guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific interactions with molecular targets are required .
Eigenschaften
CAS-Nummer |
41410-40-6 |
|---|---|
Molekularformel |
C9H10N4 |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
1-cyano-2-(4-methylphenyl)guanidine |
InChI |
InChI=1S/C9H10N4/c1-7-2-4-8(5-3-7)13-9(11)12-6-10/h2-5H,1H3,(H3,11,12,13) |
InChI-Schlüssel |
YDVMZVMJTSSJHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=C(N)NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808040.png)


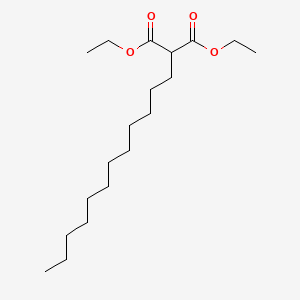
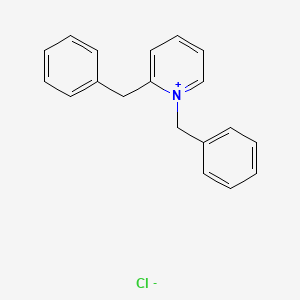



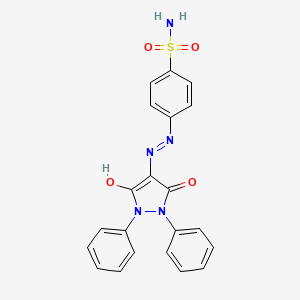

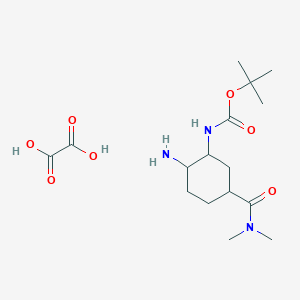
![n-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)butanamide](/img/structure/B12808107.png)
